molecular formula C8H8O5 B3241781 2,3-Dihydroxy-6-methoxybenzoic acid CAS No. 148460-90-6

2,3-Dihydroxy-6-methoxybenzoic acid

Cat. No.: B3241781
CAS No.: 148460-90-6
M. Wt: 184.15 g/mol
InChI Key: UYIMUZPVXLUSDF-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-6-methoxybenzoic acid is a type of hydroxybenzoic acid, which is a class of aromatic carboxylic acids. These compounds are known for their bioactive properties and are found in various natural sources such as plants, fruits, and vegetables . The compound has a molecular formula of C8H8O5 and a molecular weight of 184.15 g/mol . It is characterized by the presence of two hydroxyl groups and one methoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-dihydroxy-6-methoxybenzoic acid involves the methylation of pyrogallol with dimethyl sulfate or methyl iodide, followed by decarboxylation . Another method includes the oxidation of o-vanillin using hydrogen peroxide in the presence of sodium hydroxide . The reaction is typically carried out at temperatures between 40°C and 50°C, and the product is extracted using ether.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated extraction systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-6-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted benzoic acids, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dihydroxy-6-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-6-methoxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.

    Protocatechuic Acid: Found in various plants and has antioxidant and anti-inflammatory properties.

    Vanillic Acid: Used as a flavoring agent and has antioxidant properties.

Uniqueness: 2,3-Dihydroxy-6-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,3-dihydroxy-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,9-10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIMUZPVXLUSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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